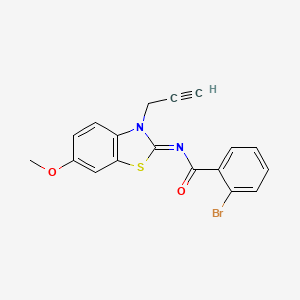
2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves heterocyclization reactions. For instance, a series of novel benzothiazole-substituted benzamides were synthesized through the reaction of bromoacetone with corresponding thioureas, as reported in the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as X-ray diffraction analysis, as seen in the study of 2-bromo-N-(2,4-difluorobenzyl)benzamide . The crystal packing in such compounds is often stabilized by hydrogen bonds and π-interactions, which could also be expected in the structure of "2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide". Theoretical calculations, including density functional theory (DFT), can provide further insights into the electronic structure and stability of these molecules .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles . The bromine atom in the compound of interest suggests that it may also be reactive towards nucleophilic substitution, potentially allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of halogen atoms can affect the compound's reactivity and intermolecular interactions, as seen in the halogenated hydrocarbon amination reaction of a related compound . The methoxy and propynyl groups in "2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" may confer additional chemical properties, such as increased lipophilicity or the potential for further chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry and Properties of Benzothiazoles
Benzothiazole derivatives, including compounds similar in structure to 2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have shown significant variability in their chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties, and complex compounds formation. They exhibit a range of important properties such as spectroscopic characteristics, structural attributes, magnetic properties, and biological and electrochemical activities. This comprehensive understanding aids in identifying potential research areas and the development of analogues with improved efficacy and applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry of Benzothiazole Derivatives
Benzothiazoles are integral to many natural and synthetic bioactive molecules, showing a variety of pharmacological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the benzothiazole scaffold has made it a focus of drug discovery and development, particularly in the synthesis of compounds with enhanced activities and reduced toxicity. The review of the structural activity relationship (SAR) of benzothiazole derivatives provides insights into their importance in medicinal chemistry, highlighting the potential for developing new therapeutic agents (Bhat & Belagali, 2020).
Anticancer Potential of Benzothiazoles
The structural simplicity and synthetic accessibility of benzothiazoles have attracted attention for their potential in anticancer therapy. Structural modifications of benzothiazole compounds have led to the development of new agents with promising antitumor activities. These developments cover a range of structural modifications, SAR studies, and pharmacokinetics, underlining the therapeutic applications of benzothiazoles and their conjugates in cancer chemotherapy. The ongoing research and clinical studies suggest the necessity for a comprehensive characterization of their toxicity and efficacy as anticancer drugs (Ahmed, Hussaini Syed, & Malik Mohammed, 2015).
Propiedades
IUPAC Name |
2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-3-10-21-15-9-8-12(23-2)11-16(15)24-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWZLIQRQMFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

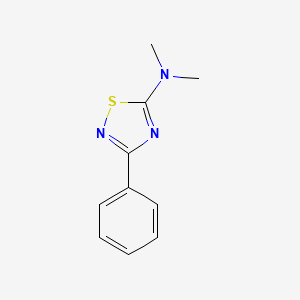

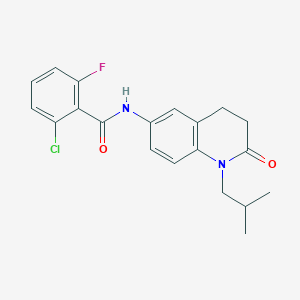
![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)
![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)


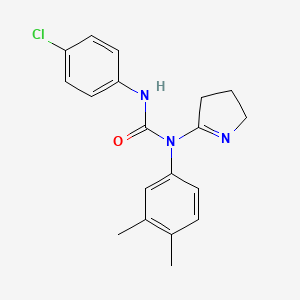
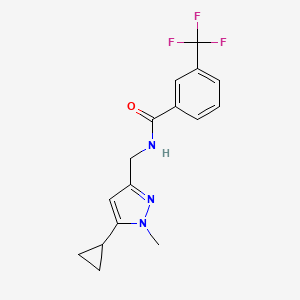
![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)
methanone](/img/structure/B2538968.png)
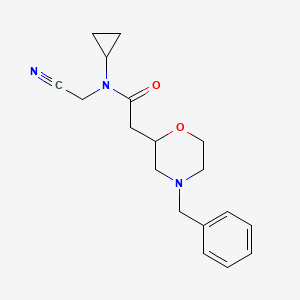

![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)